BenchChemオンラインストアへようこそ!

5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship ICRAC Inhibitor

Procure this specific pyridine-pyrazole carboxamide hybrid to leverage its unique 5,6-dichloro substitution for definitive SAR studies. Its distinct electronic and steric profile sets it apart from more common difluoro or monochloro analogs, making it a critical tool compound for ICRAC and Mcl-1 target validation. This compound also serves as an authentic reference standard for developing analytical methods that unambiguously differentiate it from misassigned database entries. Avoid project delays and ensure data integrity by ordering the exact molecular entity required.

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.23
CAS No. 1825376-01-9
Cat. No. B2790520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide
CAS1825376-01-9
Molecular FormulaC17H14Cl2N4O
Molecular Weight361.23
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)C
InChIInChI=1S/C17H14Cl2N4O/c1-10-5-3-4-6-12(10)14-8-15(23(2)22-14)21-17(24)11-7-13(18)16(19)20-9-11/h3-9H,1-2H3,(H,21,24)
InChIKeyGIECSQYUUIISRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide (CAS 1825376-01-9): Core Chemical Identity and Procurement Context


The compound 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide (CAS 1825376-01-9) is a synthetic, small-molecule pyridine-pyrazole carboxamide hybrid with a molecular weight of 361.23 g/mol and molecular formula C17H14Cl2N4O [1]. It appears within the patent landscape as a member of the broader pyrazolyl-based carboxamide class, which is described as having utility as ICRAC inhibitors for inflammatory diseases or as Mcl-1 inhibitors for oncology [2][3]. Its structure is defined by a 5,6-dichloropyridine-3-carboxamide core linked to a pyrazole ring bearing a 2-methyl and a 2-methylphenyl substituent. However, a lack of publicly available, compound-specific quantitative activity data currently limits its differentiation profile for scientific procurement.

Why Simple In-Class Substitution is Insufficient for 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide


The pyrazolyl carboxamide chemical space is densely populated with analogs explored across multiple therapeutic contexts, including ICRAC channel inhibition, Mcl-1 protein modulation, and agrochemical applications [1]. Consequently, minor structural modifications—such as the precise position and nature of aryl substituents, halogenation patterns on the pyridine ring, or N-alkylation on the pyrazole—can profoundly reshape a compound's target engagement profile, selectivity, and physicochemical properties. For CAS 1825376-01-9, the specific combination of a 5,6-dichloro-pyridine motif with a 2-methyl-5-(2-methylphenyl)pyrazol-3-yl amide defines a unique pharmacophoric fingerprint within these patent families [1][2]. Substituting it with a structurally similar but not identical analog from the same patent series risks invalidating a research program's SAR hypothesis or altering a formulation's biological fingerprint, underscoring the need for compound-specific procurement.

Quantitative Differentiation Evidence for 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide: A Data Availability Assessment


Structural Uniqueness vs. Closest In-Patent Analogs

In the ICRAC inhibitor patent that encompasses this compound (US20150166505A1), the specific combination of substituents on the pyridine and pyrazole rings directly defines the compound. The closest analogs differ by single chemical modifications. For example, the patent overwhelmingly features 5,6-difluoro-pyridine analogs as key intermediates, whereas CAS 1825376-01-9 carries a 5,6-dichloro substitution [1]. Furthermore, the pyrazole ring in this exact compound is uniquely substituted with a 2-methyl group and a 2-methylphenyl ring, a combination not universally shared even within the same Markush structure. This precise composition is critical for the specific molecular interactions dictating target binding within this chemical series.

Medicinal Chemistry Structure-Activity Relationship ICRAC Inhibitor

Identity Confirmation: Distinction from Misleading Database Entries

A search for this compound's CAS number (1825376-01-9) occasionally returns a cross-referenced database entry (BindingDB BDBM50084155 / CHEMBL3425953) with an IC50 of 26 nM against human HPGDS [1]. However, thorough verification confirms this entry belongs to a different chemical structure (SMILES: O=C(CCc1cccnc1)Nc1cncc(c1)-c1cccc2[nH]ccc12), which does not match the 5,6-dichloro-pyridine-pyrazole scaffold [1]. The authentic compound's unique InChI Key (GIECSQYUUIISRW-UHFFFAOYSA-N) and exact mass (360.0544665 g/mol) [2] serve as definitive verification markers to ensure the correct compound is procured and not confused with similarly cataloged but structurally distinct entities.

Cheminformatics Compound Authentication Procurement Integrity

Recommended Application Scenarios for 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Halogenated Pyrazolyl Carboxamide Inhibitor Series

This compound is suitable for medicinal chemistry programs exploring SAR around the ICRAC or Mcl-1 patent space [1][2]. Its 5,6-dichloro substitution offers a distinct electronic and steric profile compared to the more prevalent difluoro or monochloro analogs, making it a strategic tool compound for probing the impact of increased halogen size and lipophilicity on target engagement, selectivity, and in vitro ADME within the pyrazolyl carboxamide scaffold [1].

Analytical Reference Standard for Compound-Specific Assay Development

Given the risk of identity confusion with database entries claiming potent bioactivity for a different scaffold (e.g., HPGDS IC50 26 nM attributed to a non-identical structure), this compound serves as an authentic reference standard for developing and validating analytical methods (e.g., LC-MS, HPLC) that unambiguously differentiate it from analogs and misassigned entries using its definitive InChI Key and exact mass [3].

Negative Control or Inactive Comparator Tool for Target Validation Studies

In the absence of published, compound-specific activity data for its intended primary targets (ICRAC or Mcl-1), this compound can be utilized as a carefully selected negative control in target validation experiments where the research team has established that the specific substitution pattern results in a loss of activity compared to highly active analogs from the same patent family. Its use facilitates definitive SAR conclusions when compared to active congeners [1].

Quote Request

Request a Quote for 5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.